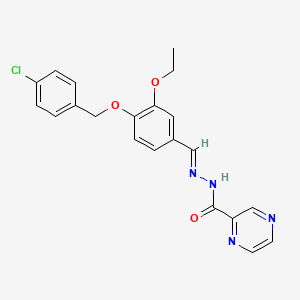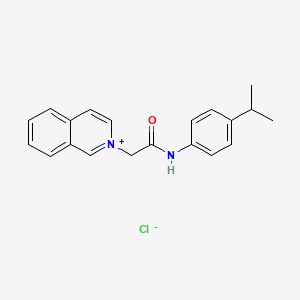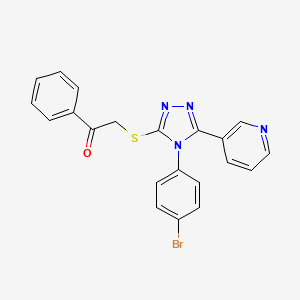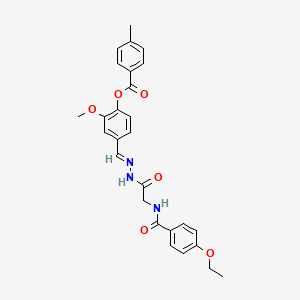
1,1-Diphenyl-2-methyl-3-(benzylideneamino)propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol typically involves the condensation reaction between a primary amine and an aldehyde or ketone. The reaction is usually carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: The primary amine reacts with the aldehyde or ketone to form the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde or ketone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Regeneration of primary amine and aldehyde or ketone.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with metal ions, which can influence various biochemical processes. The Schiff base structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzylideneamino)isoindoline-1,3-dione: Another Schiff base with similar structural features.
2-Phenylquinazoline-4(3H)-one: A compound with a similar benzylideneamino group.
4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione: A related compound with a benzylideneamino moiety.
Uniqueness
3-(Benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields.
Propriétés
Numéro CAS |
19819-92-2 |
|---|---|
Formule moléculaire |
C23H23NO |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-(benzylideneamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C23H23NO/c1-19(17-24-18-20-11-5-2-6-12-20)23(25,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,25H,17H2,1H3 |
Clé InChI |
BIWHCRMFAZGNGA-UHFFFAOYSA-N |
SMILES canonique |
CC(CN=CC1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011937.png)


![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011962.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011967.png)

![N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B12011973.png)


![2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12011986.png)
![(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12011992.png)
